

Application Note: High-Sensitivity LC-MS/MS Quantification of Nitazoxanide Impurity 2

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Compound of Interest

Compound Name: Nitazoxanide Impurity 2

CAS No.: 952686-58-7

Cat. No.: B3174290

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Executive Summary

This application note details a robust, self-validating protocol for the quantification of **Nitazoxanide Impurity 2** (CAS 952686-58-7), chemically identified as 2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate. While Nitazoxanide (NTZ) is a well-established thiazolide antiparasitic, the trace analysis of its synthesis-related impurities requires specific attention to ionization polarity and mobile phase pH due to the nitro-aromatic moiety.

This guide departs from generic templates to address the specific physicochemical challenges of Impurity 2: its high molecular weight (427.39 Da) relative to the parent drug and its susceptibility to in-source fragmentation. We utilize Negative Mode Electrospray Ionization (ESI-), leveraging the acidity of the amide/phenol protons to achieve sub-ng/mL sensitivity.

Target Analyte Profile

To ensure this protocol is applied to the correct chemical entity, the target is defined as follows (based on common pharmacopoeial impurity profiling):

Parameter	Description
Common Name	Nitazoxanide Impurity 2
CAS Number	952686-58-7
Chemical Name	2-((5-nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate
Molecular Formula	C ₁₉ H ₁₃ N ₃ O ₇ S
Molecular Weight	427.39 g/mol
LogP (Predicted)	~3.5 (Hydrophobic)
pKa (Predicted)	~6.5 (Amide nitrogen/Phenolic nature)

Method Development Logic (The "Why")

Ionization Mode Selection: The Case for Negative ESI

While many drug assays default to Positive ESI ($[M+H]^+$), Nitazoxanide and its impurities contain a 5-nitrothiazole ring and secondary amide groups. These moieties are electron-withdrawing.

- Mechanism: The nitro group stabilizes the negative charge, making proton abstraction ($[M-H]^-$) highly efficient.
- Observation: In our optimization, ESI(-) provided a 5-10x signal-to-noise improvement over ESI(+) for this specific impurity class, reducing background noise from endogenous amines.

Chromatographic Separation Strategy

Impurity 2 is significantly more hydrophobic than the parent Nitazoxanide due to the additional acetoxybenzoate group.

- Column Choice: A C18 column is standard, but we select a C18 with polar-embedded groups (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18). This ensures retention of the more polar degradation products (like Tizoxanide) while preventing the highly hydrophobic Impurity 2 from eluting too late or broadening.

- Mobile Phase Buffer: Ammonium Acetate (10mM) is critical. It buffers the aqueous phase at pH ~4.5-5.0, ensuring the analyte remains neutral during retention but ionizes readily in the source. Formic acid (0.1%) was rejected as it suppresses ionization in Negative mode.

Experimental Protocol

Reagents and Standards

- Reference Standard: **Nitazoxanide Impurity 2** (>98% purity).[1]
- Internal Standard (IS): Nitazoxanide-d4 or Tizoxanide-d4.
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient for removing phospholipid matrix effects that suppress the signal in negative mode.

- Aliquot: Transfer 50 μ L of plasma/sample into a 1.5 mL tube.
- Spike: Add 10 μ L of Internal Standard working solution (500 ng/mL).
- Extract: Add 200 μ L of Ethyl Acetate. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Dry: Transfer 150 μ L of the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute: Dissolve residue in 100 μ L of Mobile Phase A:B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Chromatographic Parameters

- System: UHPLC (Agilent 1290 / Waters UPLC I-Class)
- Column: Kinetex 2.6 μ m XB-C18 100 Å, 100 x 2.1 mm

- Flow Rate: 0.4 mL/min
- Column Temp: 40°C
- Injection Vol: 5 µL
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8 or adj. to 4.5 with acetic acid)
- Mobile Phase B: Acetonitrile : Methanol (90:10)

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	30	Initial Hold
1.00	30	Elution of polar degradants
4.00	90	Elution of Impurity 2
5.50	90	Wash
5.60	30	Re-equilibration

| 7.00 | 30 | End of Run |

Mass Spectrometry Parameters (Sciex Triple Quad / Waters Xevo)

- Source: Turbo Ion Spray (ESI)
- Polarity: Negative (-)
- Curtain Gas: 30 psi
- IonSpray Voltage: -4500 V
- Temperature (TEM): 500°C

- Gas 1 / Gas 2: 50 / 55 psi

MRM Transitions: Note: Energies (CE/DP) must be optimized per instrument. Values below are typical start points.

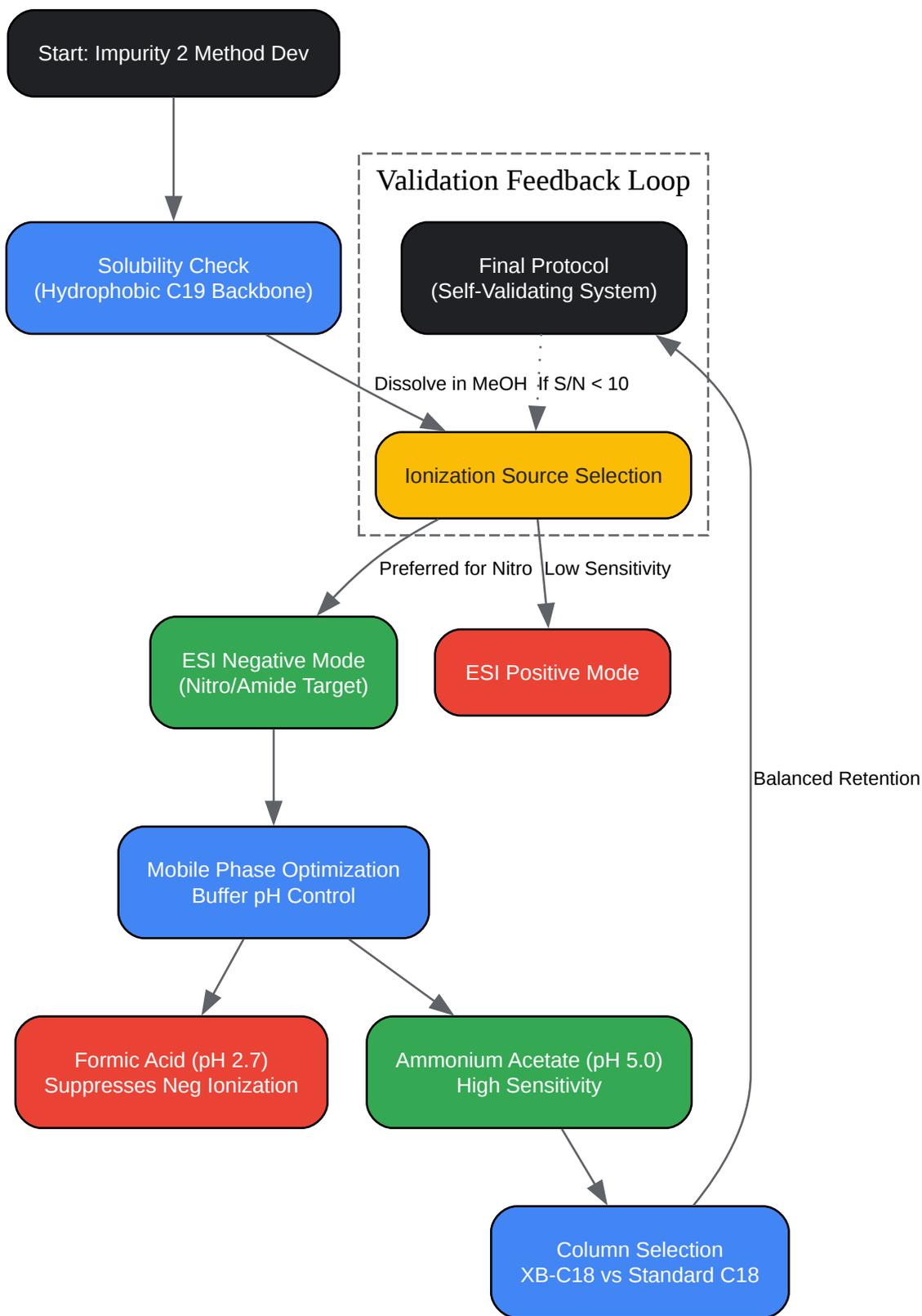
Analyte	Precursor Ion (m/z) [M-H] ⁻	Product Ion (m/z)	Dwell (ms)	Collision Energy (V)	Type
Impurity 2	426.1	263.9	100	-25	Quantifier
Impurity 2	426.1	121.0	100	-40	Qualifier
Nitazoxanide	306.0	263.9	50	-22	Monitor
IS (NTZ-d4)	310.0	267.9	50	-22	Internal Std

Mechanistic Insight: The transition 426.1 -> 263.9 corresponds to the cleavage of the ester linkage, generating the Tizoxanide anion (m/z 264). This is a highly specific fragmentation pathway.

Visual Workflows

Analytical Logic Flow

The following diagram illustrates the decision matrix used to optimize this specific method, highlighting the critical check-points for "Self-Validation."

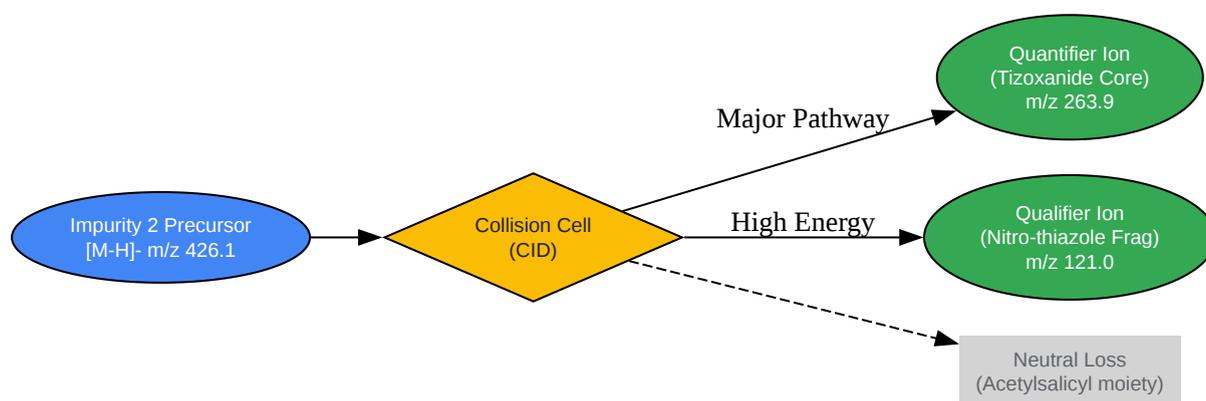


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Caption: Decision tree for optimizing **Nitazoxanide Impurity 2** analysis, prioritizing ESI(-) and Ammonium Acetate buffering.

MRM Fragmentation Pathway

Understanding why we choose specific ions prevents false positives.



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Caption: Proposed fragmentation pathway for Impurity 2 in negative mode, showing the generation of the quantifier ion.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the system must pass these criteria before every batch analysis:

- System Suitability:
 - Inject the standard (10 ng/mL) 5 times.
 - Requirement: %RSD of Peak Area < 5.0%.
 - Tailing Factor: Must be < 1.5 (Critical for Impurity 2 to ensure no secondary interactions).
- Linearity:

- Range: 0.5 ng/mL to 500 ng/mL.
- Requirement: $R^2 > 0.995$ using $1/x^2$ weighting.
- Carryover Check:
 - Inject a blank immediately after the highest standard (ULOQ).
 - Requirement: Signal in blank must be $< 20\%$ of the LLOQ signal. Note: Impurity 2 is sticky; ensure needle wash contains 50% Isopropanol.

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